4-Methyl-2,6-bis(1-phenylvinyl)aniline
Description
4-Methyl-2,6-bis(1-phenylvinyl)aniline (CAS: 189252-20-8) is a substituted aniline derivative with a molecular formula of C₂₃H₂₁N and a molar mass of 311.42 g/mol . The compound features a central aromatic ring substituted with a methyl group at the para position and two 1-phenylvinyl groups at the ortho positions. Key physico-chemical properties include a predicted density of 1.063 g/cm³, boiling point of 472.8°C, and a pKa of 5.01, indicating moderate basicity due to the aniline group . This compound has been synthesized via routes involving palladium-catalyzed cross-coupling reactions, as suggested by its structural analogs in the literature .
Properties
Molecular Formula |
C23H21N |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-methyl-2,6-bis(1-phenylethenyl)aniline |
InChI |
InChI=1S/C23H21N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15H,2-3,24H2,1H3 |
InChI Key |
ABOQIONYESZBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=C)C2=CC=CC=C2)N)C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(1-phenylvinyl)aniline typically involves the reaction of 4-methylaniline with styrene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-methylaniline reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 4-Methyl-2,6-bis(1-phenylvinyl)aniline may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Methyl-2,6-bis(1-phenylvinyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions and forming complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s biological and chemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:
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